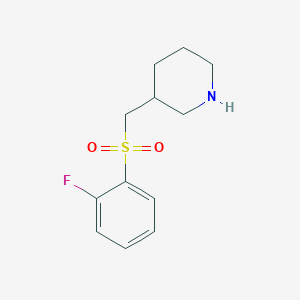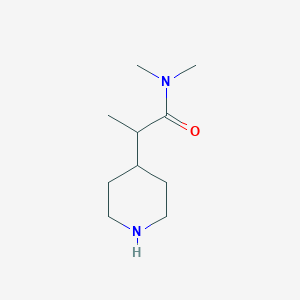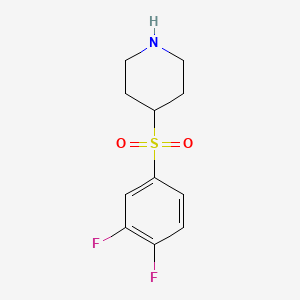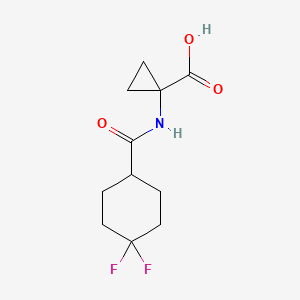
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring and a difluorocyclohexane amide group
Méthodes De Préparation
The synthesis of 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable cyclopropane precursor with a halogenating agent, such as bromine or chlorine, under controlled conditions.
Introduction of the Difluorocyclohexane Group: This step involves the reaction of the cyclopropane intermediate with a difluorocyclohexane derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the difluorocyclohexane group, often using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its stability and functional groups allow for its incorporation into polymers and other materials with specialized properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving cyclopropane and difluorocyclohexane moieties.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism by which 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexane group can enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity and stability to the molecule.
Comparaison Avec Des Composés Similaires
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound has a trifluoromethyl group instead of a difluorocyclohexane group, which can affect its reactivity and binding properties.
4,4-Difluorocyclohexanecarboxylic acid: Lacking the cyclopropane ring, this compound has different chemical and physical properties, making it suitable for different applications.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the difluorocyclohexane group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15F2NO3 |
|---|---|
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
1-[(4,4-difluorocyclohexanecarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO3/c12-11(13)3-1-7(2-4-11)8(15)14-10(5-6-10)9(16)17/h7H,1-6H2,(H,14,15)(H,16,17) |
Clé InChI |
DDWMUSBJXZJOMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)NC2(CC2)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


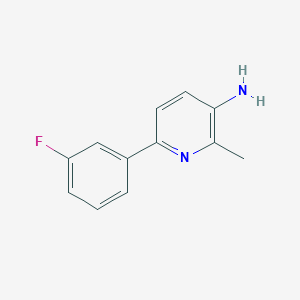

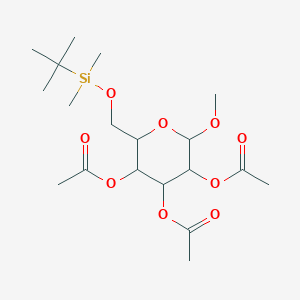



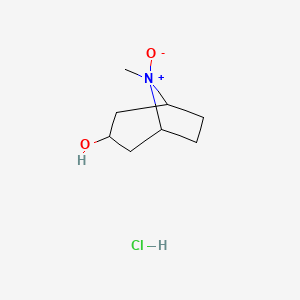


![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
